molecular formula C23H20N4O5 B11547864 4-[(E)-({2-[(3-Methylphenyl)amino]acetamido}imino)methyl]phenyl 4-nitrobenzoate

4-[(E)-({2-[(3-Methylphenyl)amino]acetamido}imino)methyl]phenyl 4-nitrobenzoate

Cat. No.: B11547864
M. Wt: 432.4 g/mol
InChI Key: ULMJVKNBBDIBOO-AFUMVMLFSA-N
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Description

4-[(E)-({2-[(3-Methylphenyl)amino]acetamido}imino)methyl]phenyl 4-nitrobenzoate is a complex organic compound that features a combination of aromatic rings, nitro groups, and amide functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-({2-[(3-Methylphenyl)amino]acetamido}imino)methyl]phenyl 4-nitrobenzoate typically involves a multi-step process. The key steps include:

    Nitration: Introduction of the nitro group to the benzene ring.

    Amidation: Formation of the amide bond by reacting an amine with an acyl chloride.

    Condensation: Formation of the imine bond through the reaction of an amine with an aldehyde or ketone.

Each step requires specific reaction conditions, such as the use of strong acids for nitration, and the presence of catalysts for condensation reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-({2-[(3-Methylphenyl)amino]acetamido}imino)methyl]phenyl 4-nitrobenzoate can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the aromatic ring .

Scientific Research Applications

4-[(E)-({2-[(3-Methylphenyl)amino]acetamido}imino)methyl]phenyl 4-nitrobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(E)-({2-[(3-Methylphenyl)amino]acetamido}imino)methyl]phenyl 4-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the amide and imine functionalities can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-Nitrobenzoic acid: Shares the nitrobenzoate moiety but lacks the complex amide and imine functionalities.

    3-Methylphenylamine: Contains the methylphenylamine group but does not have the nitrobenzoate structure.

Uniqueness

4-[(E)-({2-[(3-Methylphenyl)amino]acetamido}imino)methyl]phenyl 4-nitrobenzoate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C23H20N4O5

Molecular Weight

432.4 g/mol

IUPAC Name

[4-[(E)-[[2-(3-methylanilino)acetyl]hydrazinylidene]methyl]phenyl] 4-nitrobenzoate

InChI

InChI=1S/C23H20N4O5/c1-16-3-2-4-19(13-16)24-15-22(28)26-25-14-17-5-11-21(12-6-17)32-23(29)18-7-9-20(10-8-18)27(30)31/h2-14,24H,15H2,1H3,(H,26,28)/b25-14+

InChI Key

ULMJVKNBBDIBOO-AFUMVMLFSA-N

Isomeric SMILES

CC1=CC(=CC=C1)NCC(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

CC1=CC(=CC=C1)NCC(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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